molecular formula C13H13N5S B6446669 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 2549052-74-4

6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6446669
CAS No.: 2549052-74-4
M. Wt: 271.34 g/mol
InChI Key: NCYDHZXAVYDTDK-UHFFFAOYSA-N
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Description

    Starting Materials: Pyrimidine-2-carbaldehyde.

    Reaction Conditions: Condensation with the thieno[2,3-d]pyrimidine core using a suitable base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).

  • Final Amination Step

      Starting Materials: Ammonia or an amine source.

      Reaction Conditions: Amination under mild conditions to introduce the amino group at the 4-position.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

      Catalyst Optimization: Using catalysts to improve reaction efficiency.

      Process Intensification: Employing continuous flow reactors to enhance reaction rates and scalability.

      Purification Techniques: Utilizing crystallization, distillation, or chromatography for purification.

    Mechanism of Action

    Target of Action

    The primary targets of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine are currently unknown

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the compound’s bioavailability. More research is needed to outline these properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Thieno[2,3-d]pyrimidine Core

        Starting Materials: 2-aminothiophene and ethyl cyanoacetate.

        Reaction Conditions: Cyclization under basic conditions (e.g., sodium ethoxide in ethanol) to form the thieno[2,3-d]pyrimidine core.

    Chemical Reactions Analysis

    Types of Reactions

    6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

      Oxidation: Can be oxidized to form sulfoxides or sulfones.

      Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

      Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

    Common Reagents and Conditions

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

      Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophiles like amines or thiols under basic conditions.

    Major Products

      Oxidation Products: Sulfoxides and sulfones.

      Reduction Products: Dihydropyrimidine derivatives.

      Substitution Products: Various substituted pyrimidine derivatives.

    Scientific Research Applications

    6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[2,3-d]pyrimidine Derivatives: Known for their anticancer and anti-inflammatory activities.

      Pyrimidine Derivatives: Widely studied for their roles in DNA/RNA synthesis and as therapeutic agents.

    Uniqueness

    6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of thieno[2,3-d]pyrimidine and pyrimidine structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

    Properties

    IUPAC Name

    6-ethyl-N-(pyrimidin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H13N5S/c1-2-9-6-10-12(17-8-18-13(10)19-9)16-7-11-14-4-3-5-15-11/h3-6,8H,2,7H2,1H3,(H,16,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NCYDHZXAVYDTDK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC2=C(N=CN=C2S1)NCC3=NC=CC=N3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H13N5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    271.34 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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